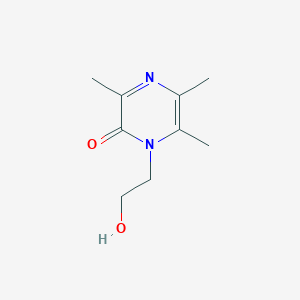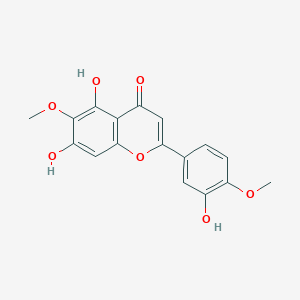![molecular formula C21H28O2 B057005 4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol CAS No. 122419-17-4](/img/structure/B57005.png)
4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol is an organic compound known for its complex structure and significant applications in various scientific fields. This compound features a phenolic core with multiple methyl groups and a hydroxy group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol typically involves multi-step organic reactions. One common method includes the alkylation of 4-hydroxy-3,5-dimethylphenol with 2-bromo-4-hydroxy-3,5-dimethylphenylpentane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) or nickel catalysts can be employed to facilitate hydrogenation steps, if necessary. The reaction conditions are optimized to ensure high efficiency and cost-effectiveness.
Types of Reactions:
Oxidation: The hydroxy groups in the compound can undergo oxidation to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings, allowing for the introduction of various substituents. Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Quinones or hydroxyquinones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as stabilizers in plastics and resins.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules. The hydroxy groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The phenolic structure allows for radical scavenging, contributing to its antioxidant properties. Molecular targets include enzymes involved in oxidative stress pathways and inflammatory responses.
Comparison with Similar Compounds
4-Hydroxy-3,5-dimethylphenol: A simpler phenolic compound with similar antioxidant properties.
2,6-Dimethylphenol: Another phenolic compound used in polymer production.
4-[2-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol: A structurally related compound with potential therapeutic applications.
Properties
IUPAC Name |
4-[2-(4-hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-7-8-21(6,17-9-13(2)19(22)14(3)10-17)18-11-15(4)20(23)16(5)12-18/h9-12,22-23H,7-8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODSLDFWGKAUAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC(=C(C(=C1)C)O)C)C2=CC(=C(C(=C2)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384307 |
Source


|
| Record name | 4,4'-(Pentane-2,2-diyl)bis(2,6-dimethylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122419-17-4 |
Source


|
| Record name | 4,4'-(Pentane-2,2-diyl)bis(2,6-dimethylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(Chlorocarbonyl)cyclobutyl]methyl acetate](/img/structure/B56932.png)



![7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-](/img/structure/B56957.png)






